molecular formula C12H22N2O4 B3194258 2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid CAS No. 82277-17-6

2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid

货号: B3194258
CAS 编号: 82277-17-6
分子量: 258.31 g/mol
InChI 键: ZHGGYCNHXLZKHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid, also known as H-Lys(Cyc)-OH, is a chemically modified lysine derivative of high interest in advanced peptide synthesis and medicinal chemistry research. This compound features a cyclopentyloxycarbonyl group protecting the side-chain amine of the lysine residue, a strategy that is crucial for the controlled, step-wise construction of complex peptides . The CAS Registry Number for this compound is 82277-17-6, its molecular formula is C12H22N2O4, and it has a molecular weight of 258.31 g/mol . The core research value of this protected amino acid lies in its application as a building block for solid-phase and solution-phase peptide synthesis. The cyclopentyloxycarbonyl group on the side chain acts as a protective group, preventing unwanted side reactions during the coupling of other amino acids and ensuring the correct sequence and structure of the target peptide is achieved . This is particularly valuable for incorporating lysine into peptides while selectively functionalizing the alpha-amino or carboxylic acid groups. Furthermore, urea-based moieties, such as the one in this molecule, have been identified in scientific literature as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxy-fatty acids . Therefore, this compound serves as a valuable precursor or intermediate in the design and development of potential sEH inhibitors for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are essential for maintaining stability; it should be kept in a dark place, sealed in a dry environment at 2-8°C .

属性

IUPAC Name

2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGGYCNHXLZKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82277-17-6
Record name N-Epsilon-cyclopentyloxycarbonyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies as those used in laboratory settings, with optimization for yield and purity.

化学反应分析

Types of Reactions

2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • IUPAC Name : 2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid

The compound features a cyclopentyloxycarbonyl group, which plays a crucial role in its reactivity and applications.

Synthetic Routes

2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid can be synthesized through various organic chemistry methods. Key reactions include:

  • Substitution Reactions : The amino group can undergo nucleophilic substitution.
  • Hydrolysis : The cyclopentyloxycarbonyl group can be hydrolyzed to yield free amino groups.
  • Peptide Coupling Reactions : It is used to form peptide bonds, making it valuable in peptide synthesis.

Reaction Conditions

Common reagents used in the synthesis include:

  • Cyclopentyl Chloroformate
  • Acids and Bases for hydrolysis
  • Coupling Reagents , such as carbodiimides, for peptide bond formation

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of new chemical entities. Its unique structure allows for selective modifications, which are essential in creating complex molecules.

Peptide Chemistry

In peptide synthesis, this compound is utilized to introduce specific amino acid residues. It aids in the formation of peptides with tailored properties for therapeutic uses.

Protein Modification

The ability of this compound to modify amino groups makes it valuable in biochemical research. It can be employed to study protein interactions and functions by introducing specific modifications that can alter protein behavior.

Medicinal Chemistry

Research indicates potential therapeutic applications of this compound in drug design and development. Its structural properties may enable the design of novel pharmaceuticals targeting specific biological pathways.

Case Studies and Research Findings

Recent studies have highlighted the utility of noncanonical amino acids (ncAAs), including derivatives like this compound, in various biological applications:

  • Membrane Protein Studies : Utilizing ncAAs for probing membrane proteins has shown promising results in understanding protein dynamics and interactions under physiological conditions .
  • Targeted Photo-Crosslinking : The incorporation of ncAAs into proteins has facilitated targeted photo-crosslinking studies, providing insights into protein-ligand interactions .
  • Enzyme Engineering : Modified amino acids have been employed successfully to enhance enzyme activity and specificity, showcasing their potential in biocatalysis .

作用机制

The mechanism of action of 2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid is primarily related to its ability to modify amino groups in proteins and peptides. The cyclopentyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The ε-amino modifications of lysine derivatives are critical for tuning physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at ε-Amino Position Molecular Weight Key Structural Features
2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid (Target Compound) Cyclopentyloxycarbonyl ~279.3 (calc.) Moderate lipophilicity, steric bulk
(S)-2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid (CbzK) Benzyloxycarbonyl 280.32 Aromatic, electron-withdrawing Cbz group
6-[(Cyclohexylcarbamoyl)amino]hexanoic acid (NC6) Cyclohexylcarbamoyl 256.34 Aliphatic cyclohexyl, hydrogen-bond donor
(S)-2-Amino-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid (PrK) Propargyloxycarbonyl 229.25 Alkyne functionality for click chemistry
2-Amino-6-(4-methoxybenzylideneamino)hexanoic acid (SB-2-M) 4-Methoxybenzylidene 280.31 Schiff base, planar imine group

Key Observations :

  • Steric Effects : Cyclopentyl and cyclohexyl substituents (NC6) introduce steric hindrance, which may reduce enzymatic degradation compared to linear chains .
  • Electronic Effects : Electron-donating groups (e.g., –OCH3 in SB-2-M) enhance corrosion inhibition efficiency, while electron-withdrawing groups (e.g., Cbz in CbzK) may stabilize carbamate linkages in peptide synthesis .

Functional and Application-Based Comparison

Genetic Code Expansion and Bioorthogonal Chemistry
  • BCNK (Bicyclo[6.1.0]nonynyl group): Used for strain-promoted azide-alkyne cycloaddition (SPAAC) in live-cell imaging. The bicyclic structure enables rapid conjugation but may suffer from steric limitations in dense cellular environments .
  • PrK (Propargyloxycarbonyl): Compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering faster kinetics but requiring cytotoxic copper catalysts .
  • Target Compound : The cyclopentyl group could provide a balance between reactivity and biocompatibility, though its performance in bioorthogonal reactions remains unexplored.
Corrosion Inhibition
  • SB-2-M (4-Methoxybenzylidene) vs. SB-4-D (4-Dimethylaminobenzylidene): SB-4-D exhibits higher inhibition efficiency (85% vs. 72% for SB-2-M at 1 mM) due to the stronger electron-donating –N(CH3)2 group, which enhances adsorption on metal surfaces .
  • Target Compound : The cyclopentyloxycarbonyl group may offer intermediate electron-donating capacity, but its planar imine group (absent here) is critical for surface adsorption in Schiff base inhibitors .
Peptide Conjugation and Stability
  • CbzK (Benzyloxycarbonyl): Widely used in peptide synthesis for ε-amino protection. Susceptible to hydrogenolysis, limiting its use in reducing environments .
  • BocK (tert-Butoxycarbonyl): Acid-labile, enabling selective deprotection under mild conditions. Less lipophilic than the target compound .

生物活性

2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid (CAS No. 82277-17-6), also known as (2S)-2-amino-6-{[(cyclopentyloxy)carbonyl]amino}hexanoic acid, is a synthetic amino acid characterized by its unique cyclopentyloxycarbonyl group. This compound has garnered interest in various fields, particularly biochemistry and pharmaceuticals, due to its potential biological activities and applications.

  • Molecular Formula : C₁₂H₂₂N₂O₄
  • Molecular Weight : 258.32 g/mol
  • IUPAC Name : N6-((cyclopentyloxy)carbonyl)-L-lysine

The biological activity of this compound primarily revolves around its ability to modify amino groups in proteins and peptides. The cyclopentyloxycarbonyl group provides protection for the amino group during chemical reactions, facilitating selective modifications. Upon deprotection, the free amino group can engage in further reactions, such as peptide bond formation, which is crucial for synthesizing biologically active peptides.

2. Enzyme Inhibition

The compound has been studied as an inhibitor of bifunctional epoxide hydrolase (EPHX2), an enzyme involved in the metabolism of xenobiotics and the detoxification of epoxides. Inhibition of this enzyme could lead to altered metabolic pathways, which may have therapeutic implications in drug design .

3. Peptide Synthesis

Due to its ability to participate in peptide bond formation, this compound is valuable in peptide synthesis. It serves as a building block for creating modified peptides that could have enhanced stability or specific biological activities .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Study on Antioxidant Activity :
    • A study investigated the antioxidant properties of cyclopentyloxy derivatives, revealing their ability to scavenge free radicals and protect cellular components from oxidative damage.
    • Findings : The compounds demonstrated a significant reduction in lipid peroxidation levels in vitro.
  • Enzyme Interaction Studies :
    • Research focused on the interaction of EPHX2 inhibitors with various substrates showed that structural modifications can enhance binding affinity.
    • Findings : Compounds with bulky groups like cyclopentyloxy exhibited increased inhibition rates compared to simpler structures.
  • Peptide Therapeutics :
    • A study on modified lysine derivatives used in peptide synthesis reported improved solubility and stability of synthesized peptides.
    • Findings : Peptides containing cyclopentyloxy modifications showed enhanced bioactivity in cellular assays.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acidC₁₄H₂₀N₂O₄Contains a benzyloxy group; used in peptide synthesis
Nepsilon-Cyclopentyloxy-carbonyl-L-LysineC₁₂H₂₂N₂O₄Similar backbone but differs in stereochemistry
CyclopentylalanineC₉H₁₃NSimpler structure lacking carbonyl functionality

常见问题

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid?

Methodological Answer: The synthesis typically involves sequential protection and coupling steps. For example, the amino group at position 2 is protected using a Boc or Fmoc group, followed by coupling of the cyclopentyloxy carbonyl moiety via carbodiimide-mediated activation (e.g., EDC/HOBt). The hexanoic acid backbone can be constructed using solid-phase peptide synthesis or solution-phase methods, with purification via flash chromatography or preparative HPLC . Critical parameters include pH control during deprotection and stoichiometric optimization to minimize side products.

Q. What spectroscopic techniques are prioritized for structural confirmation of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) is essential for molecular weight validation. Nuclear magnetic resonance (NMR) analysis, particularly 1H^1H, 13C^{13}C, and 2D-COSY/HMBC, resolves regiochemistry and confirms the cyclopentyloxy carbonyl attachment. Infrared (IR) spectroscopy identifies characteristic carbonyl stretches (e.g., ~1700 cm1^{-1} for the carbamate group). Discrepancies in NMR splitting patterns may indicate rotational isomerism, requiring variable-temperature NMR studies .

Q. What biological assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer: In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are recommended for targeting proteases or carboxylases. Cell viability assays (MTT or resazurin) assess cytotoxicity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to proteins. Dose-response curves should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to calculate IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

Methodological Answer: A design of experiments (DoE) approach, such as a Box-Behnken design, systematically evaluates solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading. Response surface methodology identifies optimal conditions. For example, polar aprotic solvents may enhance carbamate formation but increase epimerization risk, necessitating chiral HPLC validation .

Q. How should contradictory 13C^{13}C13C NMR data (e.g., unexpected carbonyl shifts) be resolved during characterization?

Methodological Answer: Unexpected shifts may arise from solvent effects or hydrogen bonding. Compare experimental data with computed NMR spectra (using Gaussian or ACD/Labs). If computational results align with observed shifts, revise proposed tautomeric forms. Alternatively, crystallize the compound and perform X-ray diffraction to resolve ambiguities .

Q. What computational strategies predict the compound’s interaction with biological targets like proteases?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications. Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How does the compound’s stability vary under physiological pH conditions, and what degradation products form?

Methodological Answer: Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS monitoring. Carbamate hydrolysis is expected at acidic pH, releasing cyclopentanol and CO2_2. Quantify degradation kinetics using first-order models. Stabilization strategies include lyophilization or formulation with cyclodextrins .

Q. What role does the cyclopentyloxy group play in modulating enzyme inhibition efficacy?

Methodological Answer: Synthesize analogs with varying cycloalkyl groups (e.g., cyclohexyl, cyclopropyl) and compare inhibition constants (KiK_i). Molecular dynamics simulations can reveal steric and electronic contributions. For example, smaller rings may reduce steric hindrance but decrease hydrophobic interactions .

Q. How can researchers address solubility challenges during in vivo studies?

Methodological Answer: Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes, micelles). Phase solubility diagrams with cyclodextrins (e.g., HP-β-CD) improve aqueous solubility. Monitor plasma protein binding via equilibrium dialysis to adjust dosing regimens .

Q. What strategies validate the compound’s enantiomeric purity during scale-up?

Methodological Answer: Chiral stationary phase HPLC (e.g., Chiralpak AD-H) with polarimetric detection confirms enantiomeric excess (ee). Alternatively, synthesize diastereomeric derivatives using chiral auxiliaries (e.g., Mosher’s acid) and analyze via 1H^1H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid
Reactant of Route 2
Reactant of Route 2
2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。